- Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling, Synlett, 2018, 29(5), 650-654
Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
كاس عدد:89619-10-3
وسط:C8H6BrCl
ميغاواط:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26
Benzene,1-(1-bromoethenyl)-4-chloro- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzene,1-(1-bromoethenyl)-4-chloro-
- 1-(1-bromoethenyl)-4-chlorobenzene
- 1-(1-BROMOVINYL)-4-CHLOROBENZENE
- 1-Brom-1-(4-chlor-phenyl)-ethylen
- 4-(1-bromoethenyl)chlorobenzene
- Benzene,1-(1-bromoethenyl)-4-chloro
- 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
- Styrene, α-bromo-p-chloro- (7CI)
- α-Bromo-4-chlorostyrene
- 1-(1-Bromovinyl)-4-chlorobenzene, 90%
- Benzene, 1-(1-bromoethenyl)-4-chloro-
- SCHEMBL6859878
- 89619-10-3
- SY330891
- AKOS025295893
- DTXSID70584862
-
- MDL: MFCD09038434
- نواة داخلي: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
- مفتاح Inchi: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
- ابتسامات: ClC1C=CC(C(=C)Br)=CC=1
حساب السمة
- نوعية دقيقة: 215.93400
- النظائر كتلة واحدة: 215.93414g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 1
- تعقيدات: 125
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 3.8
- طوبولوجي سطح القطب: 0Ų
الخصائص التجريبية
- كثيف: 1.539 g/mL at 25 °C
- نقطة الغليان: 263.1°C at 760 mmHg
- نقطة الوميض: 华氏:>230 °F
摄氏:>110 °C - انكسار: n20/D 1.605
- بسا: 0.00000
- لوغب: 3.70560
Benzene,1-(1-bromoethenyl)-4-chloro- أمن المعلومات
-
رمزي:
- إشارة عشوائية:Danger
- وصف الخطر: H302-H315-H318-H335-H411
- تحذير: P261-P273-P280-P305+P351+P338
- رقم نقل البضائع الخطرة:UN 3082 9/PG 3
- WGK ألمانيا:3
- رمز الفئة الخطرة: 22-37/38-41-51/53
- تعليمات السلامة: S26; S36/37/39; S61
-
تحديد البضائع الخطرة:
- مصطلح خطر:R22; R37/38; R41; R51/53
Benzene,1-(1-bromoethenyl)-4-chloro- بيانات الجمارك
- رمز النظام المنسق:2903999090
- بيانات الجمارك:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene,1-(1-bromoethenyl)-4-chloro- الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-1G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 1G |
¥472.32 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-5G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 5G |
¥1745.5 | 2022-02-24 | |
| A2B Chem LLC | AB56339-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AB56339-5g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 5g |
$687.00 | 2024-04-19 | |
| Aaron | AR003DHB-250mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 250mg |
$369.00 | 2025-02-12 | |
| Aaron | AR003DHB-100mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 100mg |
$171.00 | 2025-02-12 | |
| Aaron | AR003DHB-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$1063.00 | 2025-02-12 |
Benzene,1-(1-bromoethenyl)-4-chloro- طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 16 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Dimethylformamide ; 18 min, rt → 90 °C
المراجع
- Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?, Tetrahedron, 2018, 74(14), 1621-1631
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Dibromomethane , N,N-Dimethylaniline ; 12 h, 120 °C
المراجع
- Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation, Tetrahedron Letters, 2014, 55(33), 4572-4575
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Chloroform ; rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
المراجع
- Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2, Journal of the American Chemical Society, 2015, 137(25), 8206-8218
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 8 - 12 h, 90 °C
المراجع
- Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones, Organic Letters, 2015, 17(1), 18-21
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
المراجع
- Two Green Protocols for Halogenative Semipinacol Rearrangement, Journal of Organic Chemistry, 2023, 88(1), 504-512
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ; 12 h, 120 °C
المراجع
- Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions, Organic Letters, 2021, 23(16), 6387-6390
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
المراجع
- Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters, Organic Letters, 2019, 21(8), 2536-2540
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Intermolecular Carboamination of Unactivated Alkenes, Journal of the American Chemical Society, 2018, 140(34), 10695-10699
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -40 °C
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
المراجع
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
المراجع
- Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion, Journal of Organic Chemistry, 2018, 83(19), 12334-12356
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
المراجع
- Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion, ChemRxiv, 2018, 1, 1-122
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; -78 °C
المراجع
- Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones, Organic Letters, 2023, 25(35), 6560-6565
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 18 h, -60 °C → rt; 2 h, reflux
المراجع
- Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols, Journal of Organic Chemistry, 2022, 87(1), 693-707
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Bromine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
المراجع
- Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process, Angewandte Chemie, 2021, 60(51), 26599-26603
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
المراجع
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C
المراجع
- Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen, Angewandte Chemie, 2019, 58(32), 11028-11032
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
المراجع
- Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center, Organic Letters, 2018, 20(14), 4227-4230
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
المراجع
- A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688
Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials
- Benzene, 1-chloro-4-(1,1-dibromoethyl)-
- p-Chlorostyrene
- 4-Chlorophenylacetylene
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- 1-(4-chlorophenyl)ethan-1-one
Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products
Benzene,1-(1-bromoethenyl)-4-chloro- الوثائق ذات الصلة
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-) منتجات ذات صلة
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
الموردين الموصى بهم
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
عضو ذهبي
مورد الصين
مُحْضِر
上海嵘奥生物技术有限公司
عضو ذهبي
مورد الصين
مُحْضِر
ASIACHEM I&E (JIANGSU) CO., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Zhejiang Brunova Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة